6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

CAS No.: 374730-72-0

Cat. No.: VC2827838

Molecular Formula: C13H18ClN3O

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374730-72-0 |

|---|---|

| Molecular Formula | C13H18ClN3O |

| Molecular Weight | 267.75 g/mol |

| IUPAC Name | 5-methyl-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |

| Standard InChI | InChI=1S/C13H17N3O.ClH/c1-9-2-3-11-12(8-9)16(13(17)15-11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3,(H,15,17);1H |

| Standard InChI Key | QQLSKPUVXLNVAH-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)NC(=O)N2C3CCNCC3.Cl |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)N2C3CCNCC3.Cl |

Introduction

Chemical Identity and Structure

Basic Chemical Information

6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a complex organic compound belonging to the benzodiazol derivative family. The compound possesses specific chemical identifiers that distinguish it from related structures, as detailed in the following table:

| Parameter | Information |

|---|---|

| Chemical Name | 6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride |

| CAS Registry Number | 374730-72-0 |

| Molecular Formula | C13H17N3O·HCl or C13H18ClN3O |

| Molecular Weight | 267.755 g/mol |

| Chemical Class | Benzodiazol derivative |

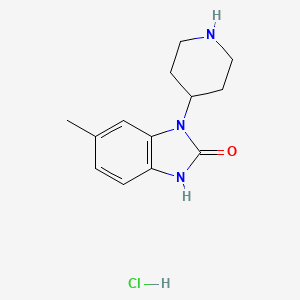

The compound's structure features a benzodiazol-2-one core with a methyl substituent at the 6-position and a piperidine ring connected at the 1-position, with hydrochloride salt formation enhancing stability and potential solubility properties .

Structural Characteristics

The structural architecture of 6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride incorporates several key features that contribute to its chemical behavior and potential biological activities:

-

A benzodiazol-2-one core structure forming the central scaffold

-

A methyl substituent specifically positioned at the 6-position of the benzodiazol ring

-

A piperidine ring attached at the 1-position of the benzodiazol core

-

Hydrochloride salt formation providing enhanced physiochemical properties

This specific arrangement of functional groups creates a unique chemical entity with distinct reactivity patterns and molecular recognition properties that differentiate it from related compounds in the benzodiazol class .

Physicochemical Properties

Physical Characteristics

6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exists as a solid at standard temperature and pressure, consistent with other hydrochloride salts of similar molecular weight and structure. The compound demonstrates physicochemical properties typical of pharmaceutical intermediates, with manufacturers reporting high-purity production capabilities exceeding 95-98% purity .

Chemical Reactivity

The molecule contains several functional groups that can participate in various chemical reactions:

-

The carbonyl group (C=O) in the benzodiazol-2-one core presents a potential site for nucleophilic attack

-

The nitrogen atoms in both the benzodiazol core and piperidine ring can function as hydrogen bond acceptors

-

The piperidine nitrogen possesses basic properties that influence the compound's acid-base behavior

These reactive centers contribute to the compound's value as a synthetic intermediate in pharmaceutical chemistry, enabling further modifications through established chemical transformation pathways.

Synthesis and Manufacturing

Industrial Production

6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is produced by specialty chemical companies under controlled manufacturing conditions to ensure high purity and consistency. According to manufacturing specifications, the compound is typically produced with the following quality parameters:

| Manufacturing Parameter | Specification |

|---|---|

| Purity Standard | Not Less Than (NLT) 97% |

| Application Category | API (Active Pharmaceutical Ingredient) Intermediate |

| Quality Management | ISO Certified Production |

| Available Grades | Research (>95%) and Industrial (98% min) |

These manufacturing standards ensure the compound meets the requirements for pharmaceutical research and development applications .

Structural Relationships

Comparison with Related Compounds

6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is structurally related to 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, differing only in the presence of the methyl group at the 6-position of the benzodiazol core . This structural relationship places the compound within a broader family of benzodiazol derivatives with diverse biological activities. The following comparison illustrates key structural differences:

| Compound | Core Structure | Distinguishing Features | Molecular Weight |

|---|---|---|---|

| 6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one HCl | Benzodiazol-2-one | Methyl at 6-position | 267.75 g/mol |

| 1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one HCl | Benzodiazol-2-one | No methyl substituent | 253.73 g/mol |

The presence of the methyl group potentially influences lipophilicity, receptor binding properties, and metabolic stability of the compound .

Structure-Activity Considerations

Research on related benzodiazol derivatives suggests that structural modifications to the core framework can significantly alter biological activity profiles. The chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one structure has been investigated for various therapeutic applications . The methyl substituent at the 6-position in this compound represents a specific structural modification that may confer:

-

Enhanced lipophilicity affecting membrane permeability

-

Altered steric interactions with potential biological targets

-

Modified metabolic stability compared to the unmethylated analog

-

Potential changes in receptor selectivity profiles

These structure-activity relationships highlight the importance of subtle structural modifications in tuning the pharmacological properties of benzodiazol derivatives.

Applications in Pharmaceutical Research

Role as Pharmaceutical Intermediate

6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride serves as an important intermediate in pharmaceutical synthesis. The compound's well-defined structure and high purity standards make it suitable for use in the development of more complex active pharmaceutical ingredients . Its application as an API intermediate highlights its significance in medicinal chemistry and drug discovery processes.

| Grade | Purity Specification | Typical Application |

|---|---|---|

| Research Grade | >95% | Laboratory research, method development |

| Industrial Grade | 98% minimum | API synthesis, pharmaceutical development |

These specifications enable researchers to select the appropriate grade based on their specific research requirements and application contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume